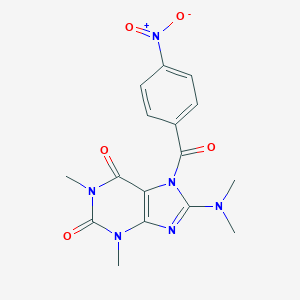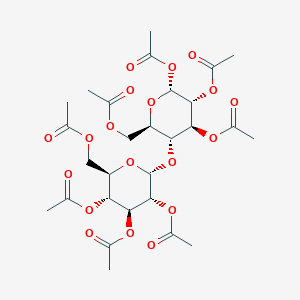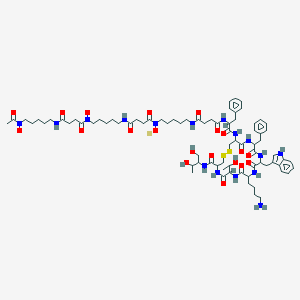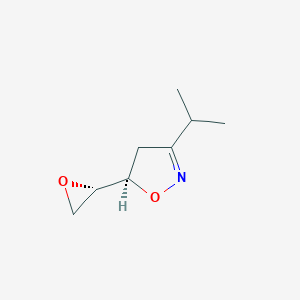
2-Monoolein
Overview
Description
Mechanism of Action
Target of Action
2-Monoolein, also known as 2-Oleoylglycerol (2OG), is a monoacylglycerol found in biological tissues . It is primarily metabolized to oleic acid and glycerol by the enzyme monoacylglycerol lipase (MAGL) . In 2011, 2OG was found to be an endogenous ligand to GPR119 , a receptor involved in the regulation of glucose homeostasis .
Mode of Action
The interaction of this compound with its targets involves its uptake into cells, such as human intestinal Caco-2 cells . This uptake is a saturable function of the monomer concentration of this compound, suggesting a protein-mediated process . The uptake of this compound leads to changes in the cell lipid profile and the formation of lipid droplets .
Biochemical Pathways
This compound affects several biochemical pathways. It is derived from diacylglycerol precursors and is metabolized to oleic acid and glycerol primarily by the enzyme monoacylglycerol lipase (MAGL) . This metabolism involves the uptake of this compound into cells and its incorporation into triglycerides and phospholipids . The accumulation of this compound in cells can also lead to the formation of lipid droplets .
Pharmacokinetics
It is known that this compound can be absorbed into cells and metabolized to oleic acid and glycerol
Result of Action
The action of this compound at the molecular and cellular level involves changes in the cell lipid profile, the formation of lipid droplets, and potential effects on mitochondrial functions . The accumulation of this compound in cells can lead to mitochondrial hyperpolarization and the generation of mitochondrial reactive oxygen species .
Biochemical Analysis
Biochemical Properties
2-Monoolein interacts with various enzymes and biomolecules. It is metabolized to oleic acid and glycerol primarily by the enzyme monoacylglycerol lipase (MAGL) . In 2011, this compound was found to be an endogenous ligand to GPR119 , indicating its role in biochemical reactions.
Cellular Effects
This compound has been shown to influence cell function. For instance, it has been shown to increase glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP) levels following administration to the small intestine . This suggests that this compound can impact cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been discovered to potentiate G protein and not β-arrestin signaling via allosteric binding of the 5-HT 2A receptor . This indicates that this compound can interact with biomolecules, influence enzyme activation, and induce changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, monoolein-based cubosome formulations have been shown to induce modification of the cell lipid profile, lipid droplet accumulation, mitochondrial hyperpolarization, and mitochondrial ROS generation . These effects suggest the product’s stability, degradation, and long-term effects on cellular function in in vitro studies.
Metabolic Pathways
This compound is involved in specific metabolic pathways. Its synthesis is derived from diacylglycerol precursors . It is metabolized to oleic acid and glycerol primarily by the enzyme monoacylglycerol lipase (MAGL) . This suggests that this compound interacts with enzymes in these metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. For instance, monoolein, when poured in aqueous media, can self-associate to form monoolein aqueous dispersions (MADs) able to provide for sustained drug release . These systems are characterized by a mixture of complex lyotropic liquid crystalline nanostructures such as micelles, cubic, lamellar, reverse hexagonal, and hexagonal mesophases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oleoyl glycerol can be synthesized through the enzymatic hydrolysis of diacylglycerols. The reaction typically involves the use of lipases, which selectively hydrolyze the ester bonds in diacylglycerols to produce monoacylglycerols .
Industrial Production Methods: Industrial production of 2-oleoyl glycerol often involves the use of high-purity oleic acid and glycerol. The reaction is catalyzed by lipases under controlled conditions to ensure high yield and purity. The process may also involve purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Oleoyl glycerol undergoes various chemical reactions, including:
Oxidation: The double bond in the oleoyl group can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bond can be reduced to form saturated monoacylglycerols.
Substitution: The hydroxyl groups in glycerol can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acid chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Epoxides, hydroxylated monoacylglycerols.
Reduction: Saturated monoacylglycerols.
Substitution: Esterified or etherified monoacylglycerols.
Scientific Research Applications
2-Oleoyl glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid metabolism and enzymatic hydrolysis.
Biology: Investigated for its role in cellular signaling and as a ligand for GPR119.
Medicine: Explored for its potential in regulating glucose metabolism and as a therapeutic agent for metabolic disorders.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties
Comparison with Similar Compounds
2-Arachidonoyl glycerol: Another monoacylglycerol that acts as an endogenous ligand for cannabinoid receptors.
1,3-Dioleoyl glycerol: A diacylglycerol with two oleoyl groups, used in studies of lipid metabolism.
2-Palmitoyl glycerol: A monoacylglycerol with a palmitoyl group, involved in various metabolic pathways
Uniqueness of 2-Oleoyl Glycerol: 2-Oleoyl glycerol is unique due to its specific interaction with GPR119, which distinguishes it from other monoacylglycerols. Its ability to stimulate GLP-1 release and regulate glucose metabolism makes it a promising candidate for therapeutic applications in metabolic disorders .
Properties
IUPAC Name |
1,3-dihydroxypropan-2-yl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWGQKDVAURUGE-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058661 | |
| Record name | 2-Oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(0:0/18:1(9Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011537 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3443-84-3 | |
| Record name | 2-Oleoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Glyceryl monooleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 2-OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A2389K694 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




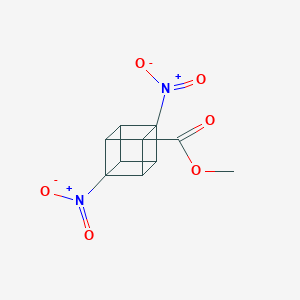

![(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B133405.png)

